![molecular formula C17H16N4O B7506142 N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7506142.png)
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]pyridine-3-carboxamide, commonly known as MPY, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPY is a pyrazole derivative and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of MPY is not fully understood, but it is believed to inhibit the activity of enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. PDEs are enzymes that break down cyclic nucleotides, which are important signaling molecules in the body.
Biochemical and Physiological Effects:
MPY has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to inhibit the aggregation of amyloid-beta peptides. MPY has also been found to increase the levels of cyclic nucleotides in the body, which can lead to changes in gene expression and cellular signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPY has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. However, there are also some limitations to using MPY in laboratory experiments. It can be difficult to obtain pure MPY, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on MPY. One area of research could be to further investigate its potential use in the treatment of cancer and Alzheimer's disease. Another area of research could be to investigate its mechanism of action and how it interacts with enzymes such as HDACs and PDEs. Additionally, further studies could be conducted to determine the optimal dosage and administration of MPY for use in laboratory experiments.
Métodos De Síntesis
The synthesis of MPY involves the reaction of 5-methyl-2-(3-methylphenyl)pyrazole-3-carboxylic acid with pyridine-3-amine. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and is carried out in a suitable solvent such as dichloromethane or dimethylformamide. The product is then purified by column chromatography to obtain pure MPY.
Aplicaciones Científicas De Investigación
MPY has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. MPY has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides.
Propiedades
IUPAC Name |
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-5-3-7-15(9-12)21-16(10-13(2)20-21)19-17(22)14-6-4-8-18-11-14/h3-11H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMAUAOMZUBEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

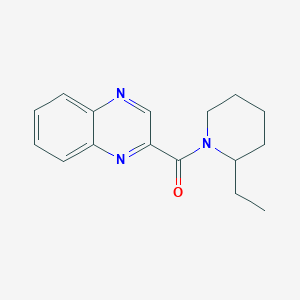

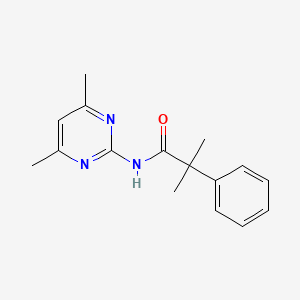
![N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7506090.png)
![Methyl 4-[[(3-hydroxybenzoyl)amino]methyl]benzoate](/img/structure/B7506098.png)



![N-[(4-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7506127.png)
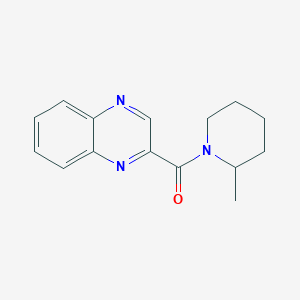
![N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506163.png)
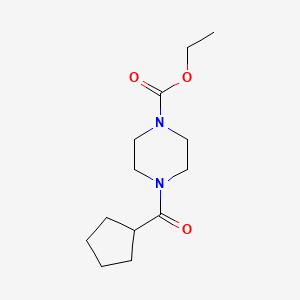
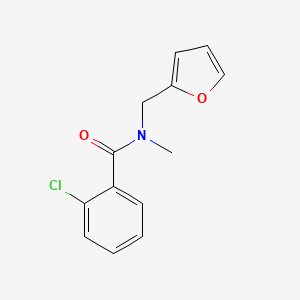
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7506175.png)